molecular formula C28H33NO4 B11161980 N-(2,5-dimethylphenyl)-2-({8-hexyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide

N-(2,5-dimethylphenyl)-2-({8-hexyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide

Cat. No.: B11161980
M. Wt: 447.6 g/mol
InChI Key: ASYXHSAPBZPBNG-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-({8-hexyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide is a synthetic acetamide derivative featuring a cyclopenta[c]chromen core substituted with a hexyl chain at position 8 and a 4-oxo group. The acetamide moiety is linked via an ether bridge to the chromen system and further substituted with a 2,5-dimethylphenyl group.

Properties

Molecular Formula

C28H33NO4

Molecular Weight

447.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide

InChI

InChI=1S/C28H33NO4/c1-4-5-6-7-9-20-15-23-21-10-8-11-22(21)28(31)33-26(23)16-25(20)32-17-27(30)29-24-14-18(2)12-13-19(24)3/h12-16H,4-11,17H2,1-3H3,(H,29,30)

InChI Key

ASYXHSAPBZPBNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC(=O)NC3=C(C=CC(=C3)C)C)OC(=O)C4=C2CCC4

Origin of Product

United States

Biological Activity

N-(2,5-dimethylphenyl)-2-({8-hexyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, molecular structure, and various biological activities including antimicrobial and anticancer properties.

Molecular Structure

The compound can be characterized by its complex structure which includes:

  • A dimethylphenyl group.
  • An acyloxy moiety linked to a cyclopenta[c]chromene derivative.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific methods for this compound may not be widely documented, similar compounds have been synthesized using techniques such as:

  • Condensation reactions to form the acetamide backbone.
  • Cyclization reactions to create the chromene structure.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • A study conducted on related acetamide derivatives showed effective antimicrobial activity against various bacterial strains using the tube dilution method. Compounds demonstrated comparable efficacy to standard drugs like ciprofloxacin and fluconazole .
  • The presence of specific functional groups such as halogens or phenyl rings has been associated with enhanced activity against microbial pathogens.

Anticancer Activity

The anticancer potential of this compound can be inferred from studies on similar compounds:

  • In vitro studies have shown that derivatives with similar structures exhibit cytotoxic effects on cancer cell lines including HCT116 (human colon cancer) and RAW 264.7 (mouse monocyte macrophage leukemia) using MTT assays .
  • The IC50 values obtained from these studies provide insights into the effectiveness of the compounds in inhibiting cell proliferation.

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

CompoundBiological ActivityMethodologyReference
Compound AAntimicrobialTube dilution technique
Compound BAnticancerMTT assay on HCT116 cells
Compound CAntimicrobial & AnticancerMolecular docking studies

These studies emphasize the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Chromenyl vs. Pyrimidinone Cores

  • Target Compound: The cyclopenta[c]chromen core provides a fused bicyclic system with a ketone at position 3.
  • 2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide () : Features a simpler chromen system with a chlorine substituent at position 6 and a methyl group at position 4. The 3,5-dimethylphenyl group differs in substitution pattern from the target compound’s 2,5-dimethylphenyl group, which may alter steric and electronic interactions .
  • 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide (): Replaces the chromen core with a pyrimidinone ring.

Alkyl Chain Variations

  • The target compound’s 8-hexyl chain contrasts with shorter or absent alkyl groups in analogues (e.g., methyl in ). The hexyl chain may improve solubility in non-polar solvents and influence aggregation behavior .

Physicochemical and Structural Properties

Crystallography and Conformational Analysis

  • : Demonstrates that substituent positioning (e.g., dichlorophenyl vs. dimethylphenyl) significantly affects molecular conformation and hydrogen-bonding networks. The target compound’s hexyl chain may induce torsional strain, altering crystal packing compared to shorter-chain analogues .
  • Planarity of Amide Groups : The planar amide group in the target compound (common to all acetamides) facilitates hydrogen bonding, as seen in ’s R₂²(10) dimer motifs. However, steric hindrance from the 2,5-dimethylphenyl group could limit intermolecular interactions compared to less-substituted derivatives .

Data Tables

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Cyclopenta[c]chromen 8-hexyl, 4-oxo, 2,5-dimethylphenyl ~453.5* High lipophilicity, fused bicyclic
2-(6-Chloro-4-methyl-2-oxochromen-7-yl)oxy-N-(3,5-dimethylphenyl)acetamide Chromen 6-Cl, 4-CH₃, 3,5-dimethylphenyl ~414.8 Chlorine enhances electrophilicity
2-[(4-methyl-6-oxopyrimidin-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide Pyrimidinone 4-CH₃, thioether, 2,5-dimethylphenyl ~331.4 Thioether linkage, reduced aromaticity

*Estimated based on similar structures.

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